Cas no 1797299-92-3 (3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide)

3-Fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide is a specialized organic compound featuring a benzamide core substituted with a fluoro-methoxy group and a thiophene-based side chain. The presence of the thiophene-3-carbonyl moiety enhances its potential as an intermediate in pharmaceutical or agrochemical synthesis, particularly for applications requiring selective binding or reactivity. The fluorine and methoxy substitutions contribute to its electronic and steric properties, which may influence bioavailability or metabolic stability. This compound is suited for research in medicinal chemistry, where its structural complexity could aid in the development of novel bioactive molecules. Its well-defined structure allows for precise modifications, making it a valuable candidate for targeted synthetic studies.
3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide structure
1797299-92-3 structure
商品名:3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide
CAS番号:1797299-92-3
MF:C18H14FNO3S2
メガワット:375.437065601349
CID:5372763

3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide 化学的及び物理的性質

名前と識別子

    • 3-fluoro-4-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide
    • Benzamide, 3-fluoro-4-methoxy-N-[[5-(3-thienylcarbonyl)-2-thienyl]methyl]-
    • 3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide
    • インチ: 1S/C18H14FNO3S2/c1-23-15-4-2-11(8-14(15)19)18(22)20-9-13-3-5-16(25-13)17(21)12-6-7-24-10-12/h2-8,10H,9H2,1H3,(H,20,22)
    • InChIKey: YNAQDVISFQVMRP-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1SC(C(C2C=CSC=2)=O)=CC=1)(=O)C1=CC=C(OC)C(F)=C1

3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6413-3574-20μmol
3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide
1797299-92-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6413-3574-50mg
3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide
1797299-92-3
50mg
$160.0 2023-09-09
Life Chemicals
F6413-3574-30mg
3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide
1797299-92-3
30mg
$119.0 2023-09-09
Life Chemicals
F6413-3574-10μmol
3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide
1797299-92-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6413-3574-2mg
3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide
1797299-92-3
2mg
$59.0 2023-09-09
Life Chemicals
F6413-3574-20mg
3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide
1797299-92-3
20mg
$99.0 2023-09-09
Life Chemicals
F6413-3574-100mg
3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide
1797299-92-3
100mg
$248.0 2023-09-09
Life Chemicals
F6413-3574-75mg
3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide
1797299-92-3
75mg
$208.0 2023-09-09
Life Chemicals
F6413-3574-1mg
3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide
1797299-92-3
1mg
$54.0 2023-09-09
Life Chemicals
F6413-3574-4mg
3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide
1797299-92-3
4mg
$66.0 2023-09-09

3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide 関連文献

3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamideに関する追加情報

3-Fluoro-4-Methoxy-N-{[5-(Thiophene-3-Carbonyl)Thiophen-2-Yl]Methyl}Benzamide: A Comprehensive Overview

3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide is a highly specialized organic compound with the CAS registry number 1797299-92-3. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential applications in drug design and advanced materials. The molecule incorporates a benzamide core, which is further substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position, enhancing its electronic properties and reactivity.

The most notable feature of this compound is the presence of a thiophene ring system, which is fused with a carbonyl group at the 3-position. This arrangement introduces aromaticity and conjugation, making the molecule highly stable and potentially bioactive. The thiophene moiety is also known for its ability to participate in π–π interactions, which can be advantageous in supramolecular chemistry and crystal engineering.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. The presence of fluorine in this compound not only enhances its lipophilicity but also increases its metabolic stability, making it a promising candidate for further pharmacological evaluation. Additionally, the methoxy group at the 4-position contributes to hydrogen bonding capabilities, which can be critical for binding to biological targets.

The synthesis of 3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide involves a multi-step process that typically includes nucleophilic aromatic substitution, Friedel-Crafts acylation, and amide bond formation. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for both analytical studies and preclinical testing.

In terms of applications, this compound has shown potential in several areas. For instance, its electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Furthermore, its bioactive profile suggests that it could serve as a lead compound in the development of novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Molecular docking studies have revealed that it exhibits strong binding affinity to several key protein targets, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). These findings underscore its potential as a multi-targeted therapeutic agent.

The incorporation of thiophene rings into the structure also confers unique optical properties to this compound. Studies have shown that it exhibits strong fluorescence under UV light, making it a potential candidate for use in sensors and imaging agents. Moreover, its thermal stability makes it suitable for high-throughput screening (HTS) assays, where robustness is essential.

In conclusion, 3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide represents a cutting-edge advancement in organic synthesis with diverse applications across multiple disciplines. Its unique combination of structural features and functional groups positions it as a valuable tool for researchers in both academia and industry.

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